molecular formula C19H18N4O3S2 B2729011 N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide CAS No. 893972-69-5

N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2729011
CAS No.: 893972-69-5
M. Wt: 414.5
InChI Key: JOTPMZYYEQQVPN-UHFFFAOYSA-N
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Description

N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide Compounds with a similar thiazole structure have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The specific mode of action for This compound It’s known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence how the compound interacts with its targets.

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds can affect a variety of biochemical pathways.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of This compound Compounds with a similar thiazole structure have been found to have diverse biological activities , which could result in a variety of molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The solubility of thiazole in various solvents could potentially influence the compound’s action in different environments.

Properties

IUPAC Name

N-[4-[[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-13(24)20-15-5-7-17(8-6-15)28(25,26)22-16-4-2-3-14(11-16)18-12-23-9-10-27-19(23)21-18/h2-8,11-12,22H,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTPMZYYEQQVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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